coronin protein

Actin Cytoskeleton Cooperativity Isoform Specificity

Coronin proteins are a conserved family of ~49 kDa WD40-repeat actin-binding proteins. Generic substitution among isoforms is scientifically invalid due to divergent actin-binding stoichiometry, cooperativity, and domain utilization. Coronin 1C uniquely harbors a second actin-binding site enabling highly cooperative F-actin binding absent in 1A/1B. Yeast Crn1 synergizes with GMF for 8-10 fold enhancement of Arp2/3 branch pruning and binds Gmf1 at 1.4 nM affinity. Coronin 1A is essential for T-cell homeostasis with cell-autonomous function. Select the isoform validated for your experimental context.

Molecular Formula C7H8O4
Molecular Weight 0
CAS No. 145420-64-0
Cat. No. B1176829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoronin protein
CAS145420-64-0
Synonymscoronin protein
Molecular FormulaC7H8O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coronin Protein (CAS 145420-64-0) Family Overview and Actin Cytoskeleton Regulatory Function


Coronin proteins constitute an evolutionarily conserved family of WD40-repeat domain-containing, actin-binding proteins with a molecular mass of approximately 49 kDa and sequence similarities to G protein beta subunits [1]. The CAS registry number 145420-64-0 encompasses the generic coronin protein concept, which in practice refers to a family of isoforms (e.g., Coronin 1A, 1B, 1C, and yeast Crn1) that regulate actin filament dynamics, cytoskeletal organization, and cellular processes including cell motility, phagocytosis, and immune cell homeostasis [1].

Why Coronin Isoforms and Homologs Are Not Functionally Interchangeable: Evidence of Divergent Actin-Binding Mechanisms


Generic substitution among coronin family members (e.g., Coronin 1A vs. Coronin 1C vs. yeast Crn1) is not scientifically valid due to isoform-specific differences in actin-binding stoichiometry, cooperativity, and domain utilization [1]. For instance, Coronin 1C harbors a second actin-binding site in its unique region that confers highly cooperative F-actin binding, a property absent in Coronin 1A and 1B, and its actin-binding is insensitive to mutations that abolish binding in Coronin 1A [1]. Similarly, yeast Crn1 possesses a microtubule-binding domain and interacts synergistically with GMF to prune actin branches, functions not conserved across all coronins [2]. These mechanistic divergences preclude the assumption that any coronin protein can serve as a drop-in replacement for another in experimental or therapeutic contexts.

Quantitative Differentiation of Coronin Proteins: Direct Comparative Evidence for Isoform-Specific Actin Binding, Cooperativity, and Cellular Function


Coronin 1C Exhibits Highly Cooperative F-Actin Binding Distinct from Coronin 1A and 1B

Coronin 1C displays highly cooperative binding to actin filaments, a property not observed in Coronin 1A or Coronin 1B. Quantitative actin-binding assays revealed that mutation of a conserved surface-exposed arginine (Arg30) abolishes F-actin binding in Coronin 1A but does not affect Coronin 1C due to a second actin-binding site in its unique region [1]. This isoform-specific cooperativity represents a functional divergence that directly impacts cytoskeletal dynamics regulation.

Actin Cytoskeleton Cooperativity Isoform Specificity

Yeast Crn1p Binds F-Actin with 6 nM Affinity and Promotes Filament Assembly Independent of Cross-Linking

Saccharomyces cerevisiae Crn1p (yeast coronin) binds filamentous actin (F-actin) with a dissociation constant (Kd) of 6 × 10⁻⁹ M (6 nM) [1]. Crn1p promotes rapid barbed-end assembly of actin filaments and cross-links filaments into bundles, with cross-linking activity dependent on its coiled-coil domain, while assembly-promoting activity is independent [1]. This establishes a quantitative benchmark for yeast coronin affinity and distinguishes its dual regulatory roles in actin polymerization and bundling.

Actin Dynamics Binding Affinity Yeast Model

Yeast Coronin (Crn1) Synergizes with GMF to Enhance Arp2/3-Mediated Actin Branch Pruning by 8- to 10-Fold

Saccharomyces cerevisiae coronin (Crn1) enhances Gmf1-mediated debranching of Arp2/3-nucleated actin networks by 8- to 10-fold [1]. This synergy depends on Arp2/3-binding C and A motifs in Crn1. Furthermore, Crn1 directly binds Gmf1 with high affinity (KD = 1.4 nM) to form a stable ternary Crn1-Gmf1-Arp2/3 complex [1]. This functional synergy is a specific property of yeast Crn1 and may not be conserved across all coronin isoforms.

Actin Branching Arp2/3 Complex Synergy

T Cell-Specific Coronin 1A Deletion Recapitulates Whole-Body Knockout Phenotype: Strong Reduction in Peripheral Naive T Cells

T cell-specific deletion of Coronin 1A (Coro1a^(fl/fl) × Cd4^(Cre)) resulted in a strong reduction in T cell number and a shift toward the effector/memory phenotype in peripheral lymphoid organs compared to Cd4^(Cre) mice expressing wild-type Coronin 1A [1]. This phenotype closely resembled that of conventional whole-body Coronin 1A knockout mice, confirming a predominant T cell-intrinsic role. In contrast, thymocyte numbers and subsets were unaffected [1].

Immunology T Cell Homeostasis Knockout Mouse

CRISPR-Cas9 Somatic Knockout of Coronin in C. elegans Outperforms TALEN for Conditional Gene Disruption in Neural Development Studies

Somatic CRISPR-Cas9 technology outperformed the previously developed somatic TALEN technique for generating conditional knockouts of Coronin in Caenorhabditis elegans [1]. The CRISPR-Cas9 approach enabled one-step generation of multiple conditional knockouts and revealed that Coronin regulates actin organization and cell morphology during postembryonic neuroblast migration and neuritogenesis [1].

Gene Editing Neural Development CRISPR

Coronin A Binds Rabbit Muscle F-Actin with Apparent Kd of 8.9 µg in Co-Sedimentation Assays

In co-sedimentation assays using rabbit muscle F-actin, purified FLAG-tagged Coronin A (from Dictyostelium discoideum) exhibited an apparent Kd of 8.9 µg (95% CI: 5–20 µg) as determined by mean grey value quantification of Coomassie-stained SDS-PAGE gels [1]. A coiled-coil deletion mutant (FLAG-CorAΔCC) showed altered binding properties, indicating the importance of this domain for actin interaction [1].

Actin Binding Affinity Dictyostelium

Validated Research Applications for Coronin Protein Isoforms Based on Quantitative Differentiation Evidence


Isoform-Specific Studies of Actin Dynamics and Lamellipodial Protrusion

Researchers requiring an actin-binding protein with cooperative F-actin binding properties should select Coronin 1C over Coronin 1A or 1B. The evidence demonstrates that Coronin 1C harbors a second actin-binding site and exhibits highly cooperative binding to actin filaments, a property not shared by its closest isoforms [1]. This makes Coronin 1C the appropriate choice for reconstituting or perturbing actin networks where cooperative binding influences filament bundling, severing, or turnover dynamics, particularly in studies of cell motility and leading-edge protrusion.

In Vitro Reconstitution of Efficient Actin Branch Pruning Using Yeast Crn1

For experiments requiring reconstitution of Arp2/3-mediated actin branch turnover, Saccharomyces cerevisiae Crn1 (yeast coronin) is the validated choice. Crn1 synergizes with GMF (Gmf1) to enhance branch pruning by 8- to 10-fold and directly binds Gmf1 with 1.4 nM affinity [1]. This functional synergy is specific to yeast Crn1 and may not be conserved in mammalian coronins. Researchers aiming to dissect the mechanisms of branched actin network disassembly should therefore procure and utilize yeast Crn1 rather than mammalian isoforms.

T Cell-Intrinsic Functional Studies in Immunology Using Coronin 1A Conditional Knockout Models

Investigators studying T cell homeostasis and autoimmune mechanisms should focus on Coronin 1A. Conditional, T cell-specific deletion of Coronin 1A recapitulates the peripheral T cell reduction observed in whole-body knockouts, confirming a cell-autonomous role [1]. This evidence supports the use of Coronin 1A-specific reagents and genetic models (e.g., Coro1a^(fl/fl) mice) for dissecting T cell signaling and immune regulation, rather than other coronin isoforms with different leukocyte expression patterns.

Efficient Conditional Gene Disruption in C. elegans Neural Development Using Coronin CRISPR-Cas9

For studies of coronin function in neural development using C. elegans, researchers should employ the somatic CRISPR-Cas9 conditional knockout strategy rather than TALEN-based methods. The CRISPR-Cas9 approach outperforms TALEN and enables one-step generation of multiple conditional knockouts, allowing efficient spatiotemporal control of Coronin gene disruption [1]. This method is validated for revealing Coronin's roles in actin organization during neuroblast migration and neuritogenesis.

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